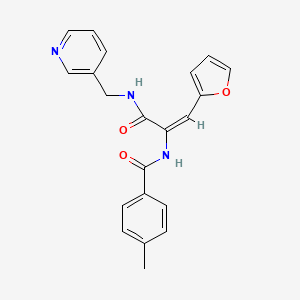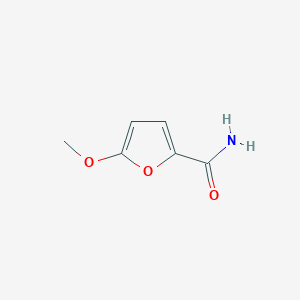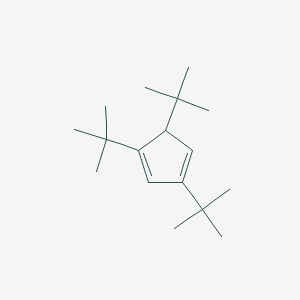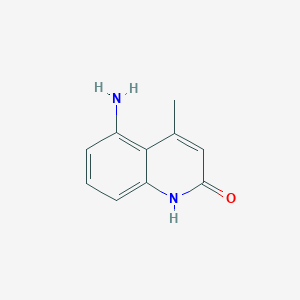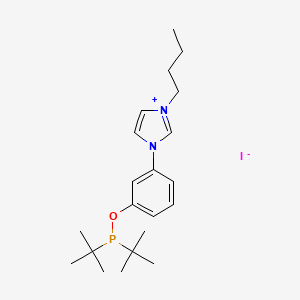
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and pharmaceuticals. The presence of the di-tert-butylphosphino group in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the alkylation of 1H-imidazole with butyl iodide to form 1-butyl-1H-imidazole. This intermediate is then reacted with 3-((di-tert-butylphosphino)oxy)phenyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium core and phosphino group. The compound can coordinate with metal ions, facilitating catalytic processes. The di-tert-butylphosphino group enhances its stability and reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-(3-((diphenylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium chloride
Uniqueness
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide stands out due to the presence of the di-tert-butylphosphino group, which imparts unique reactivity and stability. This makes it more effective in catalytic applications compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C21H34IN2OP |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
ditert-butyl-[3-(3-butylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C21H34N2OP.HI/c1-8-9-13-22-14-15-23(17-22)18-11-10-12-19(16-18)24-25(20(2,3)4)21(5,6)7;/h10-12,14-17H,8-9,13H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
OKLTYDCHQWUNPO-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CN(C=C1)C2=CC(=CC=C2)OP(C(C)(C)C)C(C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




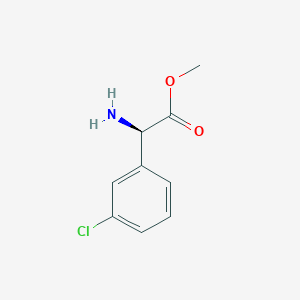
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)

![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
